Structural and Chemical Properties of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one: A Chiral Synthon in Advanced Organic Synthesis
Structural and Chemical Properties of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one: A Chiral Synthon in Advanced Organic Synthesis
Executive Summary
The synthesis of complex, biologically active molecules—such as prostaglandins, pentenomycins, and hygrophorones—relies heavily on the availability of densely functionalized, stereochemically pure building blocks. (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one (CAS: 676477-69-3) represents a premier chiral synthon in modern organic chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural nuances, mechanistic reactivity, and self-validating experimental workflows associated with this compound. By understanding the causality behind its chemical behavior, drug development professionals can leverage this synthon for the stereocontrolled assembly of complex carbocyclic frameworks.
Structural and Physicochemical Profile
The utility of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one stems from its unique combination of functional groups within a constrained five-membered ring. The molecule features an α,β-unsaturated ketone (enone) system, an allylic tert-butoxy ether at C4, and an α-hydroxy group at C5.
The (4S,5R) absolute configuration is the critical feature of this molecule. The bulky tert-butoxy group acts as a stereodirecting shield, while the C5 hydroxyl provides a handle for further functionalization or hydrogen-bonding interactions.
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance / Causality |
| IUPAC Name | (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one | Defines the precise functionalization and chiral backbone. |
| CAS Registry Number | 676477-69-3 | Unique identifier for procurement and regulatory tracking . |
| Molecular Formula | C9H14O3 | Indicates the degree of unsaturation and oxygenation. |
| Molecular Weight | 170.21 g/mol | Essential for stoichiometric calculations in synthesis. |
| Stereocenters | C4 (S), C5 (R) | Dictates the facial selectivity during conjugate additions. |
Mechanistic Reactivity and Stereocontrol
The cyclopentenone core is highly electrophilic at the C3 position, making it an ideal substrate for conjugate (Michael) additions. The reactivity of this specific molecule is governed by the delicate interplay between its electronic properties and steric environment .
Causality in Stereodirection
When subjected to nucleophilic attack (e.g., via organocuprates), the sterically demanding tert-butoxy group at C4 effectively shields the syn face of the cyclopentenone ring. Consequently, the incoming nucleophile is forced to approach C3 from the anti face. This trajectory establishes a trans stereorelationship between the newly installed group at C3 and the existing group at C4.
Furthermore, the resulting enolate generated at C2 can be trapped in situ by an electrophile. Because the nucleophile at C3 now shields one face, the electrophile typically approaches from the opposite face, allowing for the stereocontrolled installation of three contiguous stereocenters in a single reaction vessel—a hallmark of the "three-component coupling" strategy used in prostaglandin synthesis .
Figure 1: Site-specific reactivity pathways of the functionalized cyclopentenone core.
Self-Validating Experimental Protocol: Stereoselective Conjugate Addition
To harness the synthetic utility of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one, one must employ rigorous, moisture-free techniques. The following protocol details a standard organocuprate conjugate addition, engineered as a self-validating system where each step's success can be observationally or analytically confirmed.
Figure 2: Standard workflow for the stereoselective organocuprate conjugate addition.
Step-by-Step Methodology
Step 1: Preparation of the Organocuprate Reagent
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Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the desired organolithium precursor (2.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add purified CuI·DMS complex (1.0 equiv) dropwise.
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Causality: Organocuprates (R₂CuLi) are highly thermally labile. Maintaining strict cryogenic conditions (-78 °C) prevents reagent decomposition via β-hydride elimination or homocoupling. The argon atmosphere prevents oxidative degradation of the Cu(I) species.
Step 2: Substrate Addition
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Action: Dissolve (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one (0.8 equiv relative to Cu) in a minimal volume of anhydrous THF. Add this solution dropwise to the cuprate mixture over 30 minutes.
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Causality: Dropwise addition prevents localized exothermic spikes that could degrade the stereoselectivity. The slow addition ensures that the bulky C4 tert-butoxy group can effectively dictate the facial approach of the nucleophile, maximizing diastereomeric excess (d.e.).
Step 3: Enolate Trapping (Tandem Vicinal Difunctionalization)
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Action: Stir for 1 hour at -78 °C. If functionalization at C2 is required, add an electrophile (e.g., an alkyl halide or aldehyde, 3.0 equiv) directly to the reaction mixture.
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Causality: The conjugate addition generates a reactive enolate intermediate at C2. Trapping this enolate in situ efficiently builds molecular complexity in a single pot, bypassing the need to isolate the saturated ketone intermediate .
Step 4: Quenching and Workup
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Action: Quench the reaction rapidly by adding saturated aqueous NH₄Cl directly at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
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Causality: A mildly acidic quench (NH₄Cl) is critical. It neutralizes the strongly basic reaction mixture without triggering base-catalyzed epimerization at the newly formed, stereochemically sensitive α-position.
System Validation: The protocol validates itself through intermediate TLC monitoring. Staining with p-anisaldehyde will clearly differentiate the UV-active starting enone from the UV-inactive saturated product.
Analytical Characterization Benchmarks
To ensure the integrity of the chiral synthon before deployment in multi-step syntheses, rigorous analytical validation is required. The presence of the tert-butoxy group and the enone system provides distinct spectroscopic signatures.
Table 2: Analytical Characterization Benchmarks
| Technique | Key Diagnostic Feature | Causality / Rationale |
| ¹H NMR (CDCl₃) | Olefinic protons (δ ~6.1 and ~7.5 ppm) | Confirms the presence of the α,β-unsaturated system. Disappearance of these peaks validates successful conjugate addition. |
| ¹H NMR (CDCl₃) | tert-Butyl singlet (δ ~1.2 ppm, 9H) | Validates the integrity of the C4 protecting group, ensuring it has not been cleaved under acidic conditions. |
| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹) | Confirms the conjugated cyclopentenone carbonyl. Shifts to ~1740 cm⁻¹ upon saturation of the double bond. |
| Chiral HPLC | Enantiomeric excess (ee) > 99% | Ensures optical purity, which is absolute paramount; any enantiomeric leakage here will propagate through the entire synthetic sequence. |
References
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Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). "Synthesis of Chiral Cyclopentenones." Chemical Reviews, 116(10), 5744-5893.[Link]
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Roche, S. P., & Aitken, D. J. (2010). "Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives." European Journal of Organic Chemistry, 2010(28), 5339–5358.[Link]
